molecular formula C18H20N2O6S B7571624 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid

Número de catálogo B7571624
Peso molecular: 392.4 g/mol
Clave InChI: AXNJSDDAILKUNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since become one of the most widely prescribed NSAIDs in the world.

Mecanismo De Acción

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid works by selectively inhibiting COX-2, while leaving COX-1, another enzyme that is involved in the production of prostaglandins, largely unaffected. This selective inhibition of COX-2 leads to a reduction in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the drug has been shown to have anti-tumor and anti-angiogenic effects, as well as the ability to inhibit the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid as a research tool is its selectivity for COX-2, which allows researchers to specifically target this enzyme and study its effects. However, the drug's relatively high cost and potential for side effects, such as gastrointestinal bleeding and cardiovascular events, can limit its use in certain research settings.

Direcciones Futuras

There are a number of potential future directions for research on 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid. One area of interest is the drug's potential use in the prevention and treatment of cancer, particularly in combination with other chemotherapeutic agents. Other potential directions include the drug's use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its potential as a therapeutic agent for cardiovascular disease.

Métodos De Síntesis

The synthesis of 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid involves the condensation of 4-ethylbenzoic acid with sulfonamide, followed by acetylation to produce the final product. This process was first described in a 1998 patent by G.D. Searle LLC, the company that originally developed 3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid.

Aplicaciones Científicas De Investigación

3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid has been extensively studied for its potential use in the treatment of a wide range of conditions, including cancer, Alzheimer's disease, and cardiovascular disease. In particular, research has focused on the drug's ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.

Propiedades

IUPAC Name

3-[(5-acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-4-12-5-6-13(18(22)23)9-17(12)27(24,25)20-15-10-14(19-11(2)21)7-8-16(15)26-3/h5-10,20H,4H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNJSDDAILKUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.